4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine

VEGFR-2 inhibition Kinase assay Phthalazine chemotype

4-(4-Fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine (CAS 670270-29-8) is a synthetic, fluorinated 1-amino-phthalazine derivative belonging to the broader 4-phenylphthalazin-1-amine chemotype. This class is extensively documented as a source of ATP-competitive vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a clinically validated target in oncology and angiogenesis research.

Molecular Formula C24H16FN3
Molecular Weight 365.411
CAS No. 670270-29-8
Cat. No. B2650319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine
CAS670270-29-8
Molecular FormulaC24H16FN3
Molecular Weight365.411
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)F
InChIInChI=1S/C24H16FN3/c25-19-12-9-17(10-13-19)23-21-7-3-4-8-22(21)24(28-27-23)26-20-14-11-16-5-1-2-6-18(16)15-20/h1-15H,(H,26,28)
InChIKeyWKEJNJUHDAYKRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: 4-(4-Fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine (CAS 670270-29-8)


4-(4-Fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine (CAS 670270-29-8) is a synthetic, fluorinated 1-amino-phthalazine derivative belonging to the broader 4-phenylphthalazin-1-amine chemotype [1]. This class is extensively documented as a source of ATP-competitive vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a clinically validated target in oncology and angiogenesis research [2]. The compound combines a 4-fluorophenyl substituent at the phthalazine 4-position with a naphthalen-2-ylamino moiety at the 1-position, yielding a high molecular weight (365.41 g/mol) and a rigid, fully conjugated aromatic framework [1]. These structural features are consistent with a designed kinase inhibitor scaffold, and the compound is listed by multiple chemical suppliers as a VEGFR-2 inhibitor for research use, typically at ≥95% purity.

Procurement Risk: Why Phthalazine VEGFR-2 Inhibitors Cannot Be Interchanged Without Data


Within the 4-phenylphthalazin-1-amine class, even minor structural modifications at the N-1 position produce dramatic shifts in VEGFR-2 inhibitory potency, with reported IC50 values spanning two orders of magnitude from 0.08 µM to 9.54 µM [1]. Critically, compounds with nearly equipotent VEGFR-2 enzymatic activity can exhibit divergent cellular antiproliferative profiles; for example, compound 7f (IC50 = 0.08 µM) demonstrates significantly greater cytotoxicity across HepG2, HCT-116, and MCF-7 cell lines than compound 7a (IC50 = 0.14 µM), despite only a ~1.75-fold difference in enzymatic potency [2]. Furthermore, the introduction of a 4-fluorophenyl group enhances metabolic stability relative to unsubstituted phenyl analogs through the well-established effect of aryl fluorination on oxidative metabolism, while the large naphthalen-2-yl substituent alters both binding pocket occupancy and physicochemical properties (e.g., logP, aqueous solubility) relative to smaller aniline-based congeners [3]. These multidimensional structure-activity relationships mean that substituting one phthalazine derivative for another without empirical data can lead to undetected losses in potency, selectivity, or developability.

Quantitative Comparator Evidence: 4-(4-Fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine


VEGFR-2 Enzymatic Inhibitory Potency — Class-Level Benchmarking Against Lead Phthalazine Derivatives

No direct VEGFR-2 IC50 data are currently available in the peer-reviewed literature for 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine. However, the compound belongs to the well-characterized 4-phenylphthalazin-1-amine class. In an HTRF enzymatic assay, the most potent class members (e.g., compound 7f) inhibited VEGFR-2 with an IC50 of 0.08 µM, surpassing sorafenib (IC50 = 0.10 µM), while compound 7a achieved an IC50 of 0.14 µM [1]. For procurement and screening purposes, these class-level benchmarks establish a performance envelope that this compound should be evaluated against. The naphthalen-2-yl substituent present in the target compound is sterically more demanding than the substituted phenyl groups found in 7f and 7a, which may confer altered binding kinetics or selectivity relative to these published leads.

VEGFR-2 inhibition Kinase assay Phthalazine chemotype

VEGFR-2 Selectivity Over VEGFR-1 — Class Precedent for the Phthalazine Scaffold

While selectivity data for the target compound are not publicly available, structurally related 4-(azolylphenyl)-phthalazin-1-amines exhibit 15–20-fold selectivity for VEGFR-2 over VEGFR-1 in HTRF enzymatic assays, with certain derivatives achieving VEGFR-2 IC50 values below 100 nM, comparable to Vatalanib [1]. This class-level selectivity profile is therapeutically relevant, as VEGFR-1 is implicated in hematopoietic and inflammatory signaling pathways distinct from the angiogenic functions mediated primarily by VEGFR-2. The naphthalen-2-ylamino moiety of the target compound occupies additional steric volume in the ATP-binding pocket, which may enhance VEGFR-2 selectivity by exploiting differences in the gatekeeper residue region between VEGFR-1 and VEGFR-2.

Kinase selectivity VEGFR-1 Phthalazine

Intrinsic Metabolic Stability — Fluorine and Naphthalene Contributions to Oxidative Resistance

The presence of a 4-fluorophenyl substituent in the target compound is predicted to enhance metabolic stability relative to non-fluorinated phenyl analogs. The carbon–fluorine bond (bond dissociation energy ~536 kJ/mol, bond length ~1.35 Å) is significantly stronger and shorter than the corresponding C–H bond (~439 kJ/mol), making it substantially more resistant to cytochrome P450-mediated oxidative metabolism [1]. This principle is well-established in medicinal chemistry: fluorination at the para position of a phenyl ring blocks a primary site of aromatic hydroxylation, often resulting in prolonged metabolic half-life and reduced clearance. Additionally, the naphthalen-2-yl group, while itself susceptible to oxidative metabolism, may confer enhanced target binding through extended π-stacking interactions in the hydrophobic ATP-binding pocket of VEGFR-2, potentially improving binding-site residence time.

Metabolic stability Fluorine substitution Naphthalene

Cancer Cell Line Antiproliferative Activity — Class-Level Cellular Potency Benchmark

Cellular antiproliferative data for the target compound are not yet published. However, structurally related 4-phenylphthalazin-1-amine derivatives have been evaluated against a panel of human cancer cell lines (HepG2, HCT-116, MCF-7). The most potent class member, compound 7f, exhibited IC50 values of 3.97 µM (HepG2), 4.83 µM (HCT-116), and 4.58 µM (MCF-7), exceeding the potency of both sorafenib (9.18, 5.47, 7.26 µM) and doxorubicin (7.94, 8.07, 6.75 µM) [1]. Notably, HCT-116 was consistently identified as the most sensitive cell line across multiple derivative sets. These data serve as a cellular potency benchmark for evaluating this compound. The naphthalen-2-ylamino substituent may influence cell permeability and intracellular target engagement differently than the smaller N-substituents present in compounds 7f and 7a.

Antiproliferative activity Cancer cell lines HCT-116

Molecular Docking and Binding Mode — Naphthalene-Mediated Hydrophobic Pocket Occupancy

Molecular docking studies of N-substituted-4-phenylphthalazin-1-amine derivatives in the VEGFR-2 ATP-binding site (PDB: 2OH4) reveal that the N-1 substituent occupies the hydrophobic back pocket adjacent to the hinge region, with binding affinity scores correlating with the size and lipophilicity of this substituent [1]. The most potent derivatives (e.g., compounds 7a, 7f) achieve docking scores of approximately −9.3 to −9.6 kcal/mol, occupying critical hydrogen-bonding interactions with Cys919 in the hinge region and hydrophobic contacts with Leu840, Gly841, Val848, Ala866, Lys868, Leu1035, Cys1045, and Phe1047 [1]. The naphthalen-2-yl group in the target compound represents a significant increase in steric bulk and aromatic surface area relative to the substituted phenyl groups found in published leads, which may enhance van der Waals contacts within the hydrophobic pocket but could also introduce steric clashes if not optimally positioned.

Molecular docking Hydrophobic interactions VEGFR-2 ATP pocket

Highest-Value Application Scenarios for 4-(4-Fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine (CAS 670270-29-8)


Kinase Selectivity Panel Screening — Profiling Against VEGFR and Related RTK Families

This compound is ideally suited for incorporation into kinase selectivity profiling panels targeting the VEGFR/PDGFR family and related receptor tyrosine kinases. The naphthalen-2-ylamino substituent, being structurally distinct from the aniline-based moieties of clinical phthalazine inhibitors (e.g., Vatalanib's 4-chlorophenyl group) [1], may confer a unique selectivity fingerprint. Researchers should prioritize testing against VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit, and FGFR-1 to map selectivity, with Vatalanib (VEGFR-2 IC50 ~37 nM) as a reference control [1]. The class-level precedent for 15–20-fold VEGFR-2/VEGFR-1 selectivity in azolylphenyl-phthalazines provides a benchmark for evaluating whether the naphthalene modification further enhances this desirable selectivity profile.

Anticancer Phenotypic Screening in Solid Tumor Cell Line Panels

The compound is a strong candidate for antiproliferative screening in oncology-focused cell line panels, particularly in VEGFR-dependent solid tumor models. Based on class-level data showing HCT-116 as the most sensitive cell line to phthalazine VEGFR-2 inhibitors [2], colorectal carcinoma models should be prioritized. A recommended screening cascade includes HCT-116, HepG2, and MCF-7 as core lines, with sorafenib and doxorubicin as reference controls [2]. The naphthalene moiety may alter cell permeability relative to published leads, warranting parallel assessment of intracellular target engagement (e.g., VEGFR-2 phospho-tyrosine levels by ELISA or Western blot) alongside viability readouts.

Medicinal Chemistry Hit-to-Lead Optimization Programs

As a structurally differentiated phthalazine scaffold bearing a naphthalen-2-ylamino substituent—a feature absent from clinically evaluated phthalazine derivatives such as Vatalanib and AMG 900 [1]—this compound serves as a valuable starting point for hit-to-lead optimization. The 4-fluorophenyl group provides metabolic stability advantages [3], while the naphthalene ring offers synthetic handles for further derivatization (e.g., introduction of solubilizing groups, heteroatoms, or additional substituents to modulate logP and improve aqueous solubility). Structure–activity relationship (SAR) exploration should focus on modifications to the naphthalene ring while maintaining the 4-fluorophenyl-phthalazine core.

In Vitro ADME/DMPK Comparator Studies — Fluorine Effect Quantification

This compound is well-suited for comparative in vitro ADME studies designed to quantify the effect of aryl fluorination on metabolic stability within the phthalazine chemotype. Head-to-head microsomal stability assays comparing this compound with a matched non-fluorinated analog (e.g., 4-phenyl-N-(naphthalen-2-yl)phthalazin-1-amine, if synthesized) would directly quantify the metabolic stabilization conferred by the 4-fluoro substituent. The predicted C–F bond strength advantage (~536 kJ/mol vs. ~439 kJ/mol for C–H) [3] should translate to measurable differences in intrinsic clearance (Cl_int) in human, rat, and mouse liver microsomes, providing quantitative structure–metabolism relationship (QSMR) data valuable for future phthalazine-based inhibitor design.

Quote Request

Request a Quote for 4-(4-fluorophenyl)-N-(naphthalen-2-yl)phthalazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.